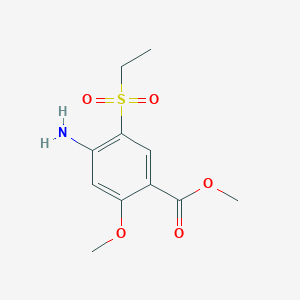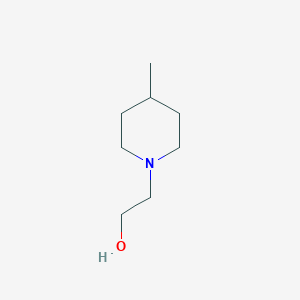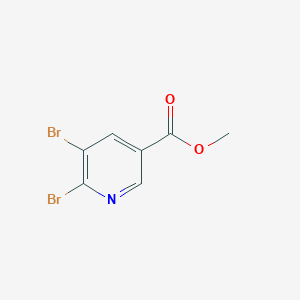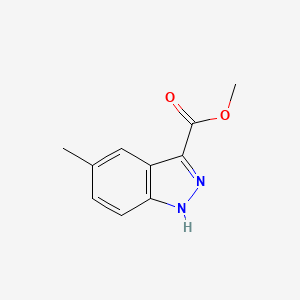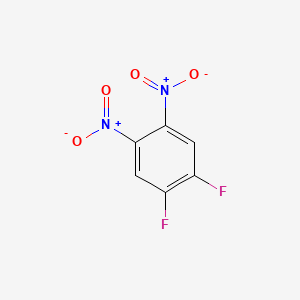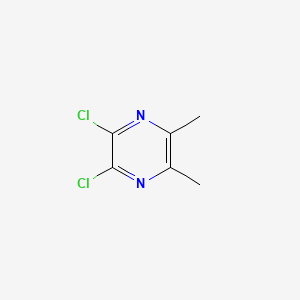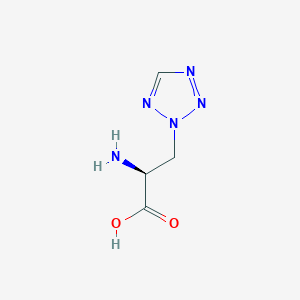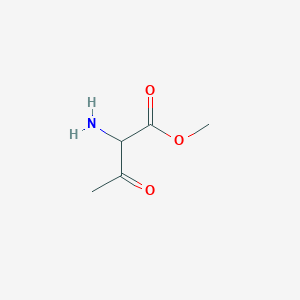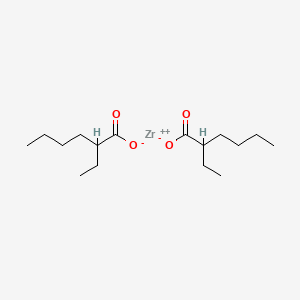
2-乙基己酸锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanoic acid, 2-ethyl-, zirconium salt is a metal-organic compound widely used in various industrial and scientific applications. It is a zirconium salt of 2-ethylhexanoic acid and is often utilized as a precursor for zirconium-based materials. This compound is known for its solubility in organic solvents and its role in the deposition of thin films containing zirconium.
科学研究应用
Hexanoic acid, 2-ethyl-, zirconium salt is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the deposition of zirconium oxide thin films, which are used in various catalytic and electronic applications.
Biology: The compound is used in the synthesis of zirconium-based biomaterials for medical implants and prosthetics.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants
作用机制
Target of Action
Hexanoic acid, 2-ethyl-, zirconium salt, also known as 2-Ethylhexanoate;zirconium(2+), primarily targets the formation of thin films containing zirconium, especially zirconium oxide thin films . It is widely used as a metal organic precursor of zirconium .
Mode of Action
The compound 2-Ethylhexanoate;zirconium(2+) interacts with its targets by acting as a catalyst in the solution deposition and chemical vapor deposition processes . These processes result in the formation of thin films containing zirconium, particularly zirconium oxide thin films .
Biochemical Pathways
The biochemical pathways affected by 2-Ethylhexanoate;zirconium(2+) are primarily related to the formation and deposition of zirconium-containing thin films . The downstream effects of these pathways include the creation of yttria-stabilized zirconia films, which are used in solid oxide fuel cells .
Result of Action
The molecular and cellular effects of 2-Ethylhexanoate;zirconium(2+) action primarily involve the formation of zirconium oxide thin films . These films are crucial in various applications, including the production of solid oxide fuel cells .
Action Environment
The action, efficacy, and stability of 2-Ethylhexanoate;zirconium(2+) can be influenced by various environmental factors. For instance, the conditions under which solution deposition and chemical vapor deposition processes are carried out can significantly impact the quality and properties of the resulting zirconium oxide thin films .
生化分析
Biochemical Properties
2-Ethylhexanoate;zirconium(2+) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a catalyst in polymerization reactions and oxidation processes. It interacts with various biomolecules, including enzymes that facilitate these reactions. The nature of these interactions often involves the coordination of zirconium ions with the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
The effects of 2-Ethylhexanoate;zirconium(2+) on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause irritation to the respiratory tract and skin upon exposure . Additionally, its role as a catalyst in biochemical reactions can lead to changes in cellular metabolism, affecting the overall function of the cells .
Molecular Mechanism
At the molecular level, 2-Ethylhexanoate;zirconium(2+) exerts its effects through binding interactions with biomolecules. The zirconium ions in the compound can coordinate with the active sites of enzymes, leading to either inhibition or activation of these enzymes. This coordination can result in changes in gene expression and alterations in cellular processes. The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylhexanoate;zirconium(2+) can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Ethylhexanoate;zirconium(2+) in animal models vary with different dosages. At lower doses, the compound may not exhibit significant adverse effects. At higher doses, it has been observed to cause toxic effects, including reproductive toxicity. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
2-Ethylhexanoate;zirconium(2+) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. Its role as a catalyst in oxidation reactions is particularly noteworthy in this context .
Transport and Distribution
The transport and distribution of 2-Ethylhexanoate;zirconium(2+) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
2-Ethylhexanoate;zirconium(2+) exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it interacts with biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-ethyl-, zirconium salt can be synthesized through the reaction of zirconyl chloride octahydrate with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-ethylhexanoate;zirconium(2+) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving consistent product quality .
化学反应分析
Types of Reactions
Hexanoic acid, 2-ethyl-, zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide thin films.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as acetic acid or other carboxylic acids are used under reflux conditions.
Major Products
Oxidation: Zirconium oxide thin films.
Substitution: Various zirconium carboxylates depending on the substituting ligand.
相似化合物的比较
Similar Compounds
- Zirconium acetate
- Zirconium tert-butoxide
- Zirconium carboxyethyl acrylate
- Cobalt(II) 2-ethylhexanoate
- Calcium 2-ethylhexanoate
Uniqueness
Hexanoic acid, 2-ethyl-, zirconium salt is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Compared to other zirconium compounds, it offers better solubility in organic solvents and is particularly effective in the deposition of thin films .
属性
CAS 编号 |
22464-99-9 |
|---|---|
分子式 |
C8H16O2Zr |
分子量 |
235.44 g/mol |
IUPAC 名称 |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/C8H16O2.Zr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
HBHXRPHNNKAWQL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+2] |
规范 SMILES |
CCCCC(CC)C(=O)O.[Zr] |
相关CAS编号 |
22464-99-9 2233-42-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


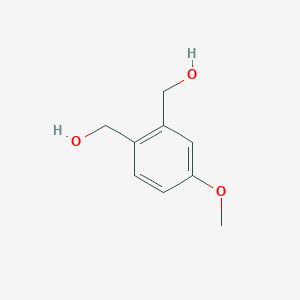
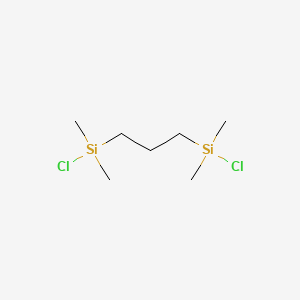
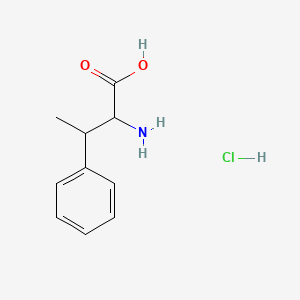
![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)
